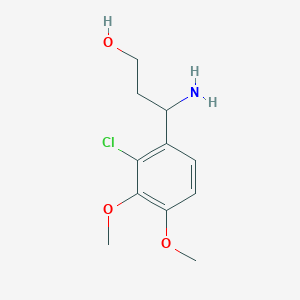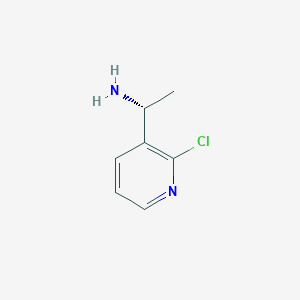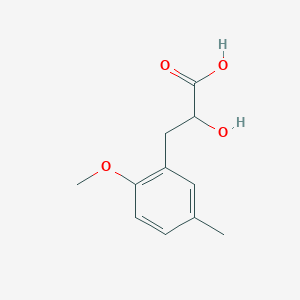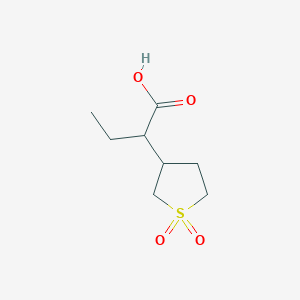
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of an amino group, a chlorinated aromatic ring, and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over palladium (Pd) catalysts are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound is similar in structure but lacks the chlorine atom and has an additional carboxyl group.
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic ring but differs in the side chain structure.
Uniqueness
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO3/c1-15-9-4-3-7(8(13)5-6-14)10(12)11(9)16-2/h3-4,8,14H,5-6,13H2,1-2H3 |
InChIキー |
JQTASXPZMLFDRD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(CCO)N)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)



![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)



